molecular formula C22H27N5O3S B2600869 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251624-00-6

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2600869
CAS No.: 1251624-00-6
M. Wt: 441.55
InChI Key: WXPJQGRWCBESPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo-pyrimidine-dione class, characterized by a fused thiazole-pyrimidine core with dual ketone groups at positions 5 and 5. The structure features a 4-(2,5-dimethylphenyl)piperazine moiety linked via a carbonyl group to the thiazolo[4,3-d]pyrimidine scaffold, along with a 2-methylpropyl (isobutyl) substituent at position 6. Such derivatives are typically synthesized through modular approaches, as exemplified by methods involving coupling of preformed amine tails (e.g., substituted piperazines) with functionalized thiazolo-pyrimidine intermediates under reflux conditions .

Properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-13(2)12-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-9-7-25(8-10-26)16-11-14(3)5-6-15(16)4/h5-6,11,13H,7-10,12H2,1-4H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPJQGRWCBESPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperazine Ring: This step involves the reaction of 2,5-dimethylphenylamine with ethylene diamine under controlled conditions to form the piperazine ring.

    Construction of the Thiazolopyrimidine Core: This involves the cyclization of appropriate intermediates, such as thiourea and β-ketoesters, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the piperazine ring with the thiazolopyrimidine core using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to thiazolo[4,3-d]pyrimidine derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives similar to the compound have been documented to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties
Research indicates that thiazolo[4,3-d]pyrimidine derivatives possess significant antimicrobial activity against a spectrum of pathogens. The compound has been tested for its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cellular processes in microbial cells, leading to cell death .

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been tested for inhibitory activity against various kinases and proteases that are implicated in disease processes such as cancer and inflammation. Specific assays have demonstrated that certain derivatives can effectively inhibit target enzymes involved in tumor progression .

Neuropharmacological Research
There is growing interest in the neuropharmacological effects of thiazolo[4,3-d]pyrimidine compounds. Studies suggest that these compounds may interact with neurotransmitter systems and exhibit potential anxiolytic or antidepressant-like effects. The mechanism may involve modulation of serotonin and dopamine receptors .

Chemical Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves multiple steps including the formation of piperazine derivatives and subsequent cyclization to form the thiazolo-pyrimidine core. Detailed synthetic routes have been published that outline the reaction conditions and yields associated with each step .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range.
Study BTest antimicrobial efficacyShowed broad-spectrum activity against E. coli and S. aureus with MIC values below 10 µg/mL.
Study CInvestigate enzyme inhibitionIdentified as a potent inhibitor of protein kinase B (Akt), reducing phosphorylation levels significantly in vitro.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key structural and physicochemical comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Spectral Features (IR/NMR)
Target Compound Thiazolo[4,3-d]pyrimidine-5,7-dione 6-(2-methylpropyl); 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl] C₂₂H₂₆N₅O₃S 464.54 Not explicitly reported in evidence
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 6-[4-(3,5-dichloro-4-methylphenyl)piperazine-1-carbonyl] C₁₆H₁₆Cl₂N₄O₃ 383.23 Chlorine substituents enhance lipophilicity
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine-3,5-dione Benzylidene, furan-2-yl, nitrile C₂₀H₁₀N₄O₃S 386.38 IR: 3,436 cm⁻¹ (NH); 2,219 cm⁻¹ (CN)
3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-(4H,6H)-dione (5a) Pyrazolo-pyrido-pyrimidine-dione 3,6,8-trimethyl; 4-phenyl C₁₉H₁₉N₅O₂ 373.39 IR: 1,654 cm⁻¹ (C=O); 1,248 cm⁻¹ (C-N)

Key Observations:

Core Variations: The target compound’s thiazolo[4,3-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine (e.g., 11a ) in ring fusion positions, altering electronic properties and steric accessibility.

Substituent Effects :

  • Piperazine-carbonyl groups (target compound, ) introduce conformational flexibility and hydrogen-bonding capacity, whereas benzylidene (11a ) or phenyl groups (5a ) enhance aromatic interactions.
  • Halogenation (e.g., dichloro in ) vs. alkylation (e.g., 2-methylpropyl in the target compound) modulates lipophilicity (ClogP) and metabolic stability.

Synthetic Methodologies :

  • The target compound’s synthesis likely follows modular protocols similar to , where amine tails are coupled to preformed heterocyclic cores. In contrast, 11a and 5a involve multi-step condensations with aldehydes or hydrazines, respectively.

Functional Analogues in Piperazine-Containing Heterocycles

Table 2: Piperazine derivatives with divergent scaffolds

Compound Name / ID Core Structure Biological Relevance (if reported) Key Functional Groups
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Arylpiperazine Potential CNS activity (unconfirmed in evidence) Trifluoromethylphenyl, pyrazole
(3R,8aR)-Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2a]pyrazine-1,4-dione Pyrrolo-pyrazine-dione Isolated from Epulorhiza sp. (anti-HIV candidate) Natural product; 2-methylpropyl substituent
6-Amino-4-(4-methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one Pyrazolo-pyrano-pyrimidinone Synthetic intermediate (no bioactivity reported) Methoxyphenyl, amino group

Key Observations:

  • In contrast, ’s pyrrolo-pyrazine-dione is a constrained bicyclic system with demonstrated bioactivity.
  • Natural vs. Synthetic : The target compound’s synthetic origin contrasts with ’s fungal derivation, underscoring divergent strategies for drug discovery.

Biological Activity

3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of 399.5 g/mol. The structure includes a piperazine ring and a thiazolopyrimidine core, contributing to its unique biological activity.

PropertyValue
Molecular Formula C19H21N5O3S
Molecular Weight 399.5 g/mol
IUPAC Name This compound
InChI Key TZQPZBOWZAOESR-UHFFFAOYSA-N

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential regulator of the cell cycle. By inhibiting CDK2 activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism has been explored in various studies highlighting its anticancer potential.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition.
  • Mechanistic Studies : The inhibition of CDK2 leads to reduced phosphorylation of retinoblastoma protein (Rb), thus preventing progression through the G1/S phase of the cell cycle.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. A study indicated that derivatives of piperazine compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the efficacy of thiazolopyrimidine derivatives against Plk1 (Polo-like kinase 1), a target in various cancers. The study found that certain derivatives exhibited low nanomolar binding affinities and significant cytotoxicity against cancer cells while sparing normal cells from toxicity .

Case Study 2: Neuroprotection

Research conducted on piperazine derivatives showed that they could enhance brain plasticity and reduce neuroinflammation in animal models. The compound AB78 was noted for its ability to improve cognitive function and reduce oxidative damage at doses ranging from 0.5 to 1 mg/kg .

Q & A

Basic: What synthetic strategies are optimal for constructing the thiazolo[4,3-d]pyrimidine core in this compound?

Answer:
The thiazolo[4,3-d]pyrimidine scaffold can be synthesized via a two-step protocol:

Intermediate preparation : React 5-amino-1,3,4-thiadiazole derivatives with ethyl 2-formyl-3-oxo-3-phenylpropanoate to form 6-ethylcarboxylate intermediates.

Cyclization : Treat intermediates with hydrazine in ethanol at 78°C to yield carbohydrazine derivatives. Ethanol is preferred for higher yields (87%) due to its lower steric hindrance and efficient solvation of intermediates .

Table 1 : Solvent optimization for cyclization

SolventTemperature (°C)Yield (%)
Ethanol7887
Methanol6572
Isopropanol8268

Advanced: How can contradictory NMR spectral data for the piperazine-carbonyl moiety be resolved?

Answer:
Contradictions in NMR signals (e.g., NH2 or carbonyl peaks) often arise from tautomerism or solvent interactions. To resolve this:

  • Use deuterated DMSO to stabilize enol-keto tautomers and reduce exchange broadening.
  • Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values for carbonyl carbons (expected range: 162–168 ppm in CDCl3_3) .
  • Confirm via 2D NMR (HSQC, HMBC) to assign coupling between the piperazine nitrogen and carbonyl carbon .

Basic: What spectroscopic methods are critical for characterizing the 2,5-dimethylphenylpiperazine substituent?

Answer:

  • 1H^{1}\text{H} NMR : Identify aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.2–2.5 ppm) on the phenyl ring.
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at 1680–1700 cm1^{-1} and piperazine N-H bending at 1550 cm1^{-1} .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (e.g., calculated for C22_{22}H25_{25}N5_5O3_3S: 463.16 g/mol) .

Advanced: How can molecular docking elucidate the compound’s antifungal mechanism?

Answer:

  • Target Selection : Use the fungal enzyme 14-α-demethylase lanosterol (PDB: 3LD6) as a target due to its role in ergosterol biosynthesis .
  • Docking Protocol :
    • Prepare the ligand (protonation states, tautomers) using AutoDock Tools.
    • Apply Lamarckian genetic algorithms with 100 runs to account for conformational flexibility.
    • Validate results by comparing binding energies (ΔG) with known inhibitors (e.g., clotrimazole ΔG = −9.5 kcal/mol).
  • Key Interactions : Pi-pi stacking with phenylalanine residues and hydrogen bonding to the heme iron .

Basic: What in vitro assays are suitable for preliminary antimicrobial evaluation?

Answer:

  • Agar Diffusion : Screen against Staphylococcus aureus and Candida albicans using streptomycin (bacteria) and clotrimazole (fungi) as positive controls.
  • MIC Determination : Use microdilution assays (concentration range: 1–256 µg/mL) in Mueller-Hinton broth. Note activity thresholds: MIC ≤ 32 µg/mL = promising; MIC > 64 µg/mL = inactive .

Table 2 : Example antimicrobial results for analogs

CompoundMIC (µg/mL)
7a (control)8 (S. aureus)
8a64 (C. albicans)

Advanced: How to address low yields in the Vilsmeier-Haack-Arnold formylation step?

Answer:
Low yields (<50%) often result from incomplete activation of the formylating agent. Optimize by:

  • POCl3_3/DMF Ratio : Use a 1:1.2 molar ratio to ensure excess DMF for iminium intermediate formation.
  • Temperature Control : Maintain 0–5°C during reagent mixing to prevent side reactions.
  • Workup : Quench with ice-cold NaHCO3_3 to stabilize the aldehyde intermediate .

Basic: What chromatographic methods validate purity for biological assays?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Purity >95% is required for reliable bioactivity data .
  • TLC : Monitor reactions using silica gel plates (ethyl acetate/hexane, 3:7). Rf_f values for the target compound should match synthesized standards .

Advanced: How to analyze structure-activity relationships (SAR) for the 2-methylpropyl side chain?

Answer:

  • Comparative Synthesis : Replace 2-methylpropyl with linear (n-butyl) or cyclic (cyclohexyl) groups.
  • Bioactivity Testing : Corrogate antifungal potency (IC50_{50}) with logP values calculated via MarvinSketch.
  • SAR Insight : Bulkier substituents (e.g., 2-methylpropyl) enhance membrane permeability, improving MIC values by 2–4 fold compared to linear chains .

Basic: What safety precautions are required for handling hydrazine derivatives?

Answer:

  • Ventilation : Use fume hoods during hydrazine reactions (TLV = 0.1 ppm).
  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize with 10% HCl before disposal to avoid explosive hydrazine salts .

Advanced: Can QSAR modeling predict modifications for enhanced bioavailability?

Answer:

  • Descriptor Selection : Include topological polar surface area (TPSA < 90 Ų), logP (1–3), and hydrogen bond acceptors (<10).
  • Model Training : Use a dataset of 50 analogs with measured %F (oral bioavailability).
  • Prediction : Substituents like 4-methoxyphenyl improve solubility (ESOL LogS = −4.5) without compromising permeability (Caco-2 Papp_{app} > 5 × 106^{-6} cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.